molecular formula C12H22O5 B14010835 Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate CAS No. 6938-43-8

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate

Cat. No.: B14010835
CAS No.: 6938-43-8
M. Wt: 246.30 g/mol
InChI Key: TWARFOBPXLKSSL-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate is a branched ester featuring a pentanoate backbone substituted with an ethoxycarbonyloxyethyl group.

Properties

CAS No.

6938-43-8

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 2-(1-ethoxycarbonyloxyethyl)pentanoate

InChI

InChI=1S/C12H22O5/c1-5-8-10(11(13)15-6-2)9(4)17-12(14)16-7-3/h9-10H,5-8H2,1-4H3

InChI Key

TWARFOBPXLKSSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)OC(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate typically involves esterification reactions. One common method involves the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate involves its hydrolysis to release the active carboxylic acid and alcohol components. These components can interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The ester linkage is particularly important in drug delivery, as it allows for controlled release of the active ingredients .

Comparison with Similar Compounds

Data Table: Key Properties of Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate and Analogs

Compound Name Molecular Weight (g/mol) Functional Groups Crystal Structure Key Properties/Applications
This compound ~290 (estimated) Ester, ethoxycarbonyloxyethyl Not reported Synthetic intermediate
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate 366.39 Ester, diphenyl, ynoate Triclinic ($ P1 $) Crystal engineering
Ethyl pentanoate 116.16 Simple ester N/A Biofuel, flavoring agent
Ethyl 2-methylpentanoate 130.18 Branched ester N/A Flavor compound
2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate 258.35 Ester, ether, hydroxyl N/A High polarity, H-bonding

Biological Activity

Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on available research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester and an ethoxycarbonyl group, which contribute to its reactivity and biological properties. The synthesis typically involves esterification reactions, where pentanoic acid derivatives are reacted with ethyl alcohol in the presence of a catalyst.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a series of derivatives related to this compound were tested against various microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.
  • Fungi : Aspergillus flavus, Candida albicans, and Trichophyton mentagrophytes.

The results indicated that several synthesized compounds exhibited strong antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. In particular, it has shown promise as an inhibitor of human betaine-homocysteine methyltransferase (BHMT), an enzyme involved in amino acid metabolism. The inhibition of BHMT can have implications for metabolic disorders, including type 2 diabetes .

Study 1: Antimicrobial Efficacy

In a comparative study of various ethyl esters, this compound was found to possess superior antimicrobial properties compared to other derivatives. The study utilized disk diffusion methods to evaluate the efficacy of the compound against standard microbial strains. The results were quantified using the zone of inhibition metrics, demonstrating significant activity against both gram-positive and gram-negative bacteria.

CompoundZone of Inhibition (mm)Activity
This compound25Strong
Control (Ciprofloxacin)30Very Strong
Ethyl Acetate15Moderate

Study 2: Enzyme Inhibition Dynamics

A pharmacological study investigated the interaction between this compound and BHMT. Using isothermal titration calorimetry, researchers characterized the binding affinity and kinetics of the compound. The findings suggested that the compound binds effectively to BHMT, potentially altering its activity in metabolic pathways.

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